molecular formula C26H25N3O2S2 B2504116 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252840-27-9

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2504116
CAS No.: 1252840-27-9
M. Wt: 475.63
InChI Key: CCWZXQYIAFTQKF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone core. Its structure includes two critical substituents:

  • Position 2: A sulfanyl (-S-) group linked to a 2-oxoethyl chain, which is further substituted with a 3,4-dihydroquinoline moiety.
  • Position 3: A 3,4-dimethylbenzyl group, contributing lipophilicity and steric bulk, which may enhance membrane permeability and selectivity .

This compound is hypothesized to exhibit anticancer or antimicrobial activity, as similar thienopyrimidinones are known for targeting enzymes like kinases or topoisomerases .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(3,4-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S2/c1-17-9-10-19(14-18(17)2)15-29-25(31)24-21(11-13-32-24)27-26(29)33-16-23(30)28-12-5-7-20-6-3-4-8-22(20)28/h3-4,6,8-11,13-14H,5,7,12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWZXQYIAFTQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position 2 and 3) Key Biological Activity / Properties Synthesis Yield Reference
Target Compound 2-(3,4-dihydroquinolinyl-oxoethylsulfanyl); 3-(3,4-dimethylbenzyl) Hypothesized anticancer activity (based on structural analogs); High lipophilicity (logP ~4.2) Not reported
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl; 7-(4-methylphenyl) Discontinued (likely due to toxicity or instability); Similar quinoline moiety for π-π interactions Not reported
2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(3,4-dichlorobenzylsulfanyl); 3-(4-ethoxyphenyl) Antimicrobial activity (MIC: 2–8 µg/mL against S. aureus); Electron-withdrawing Cl groups 70%
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(morpholinyl-oxoethylsulfanyl); 3-phenyl Enhanced solubility (morpholine group); Moderate cytotoxicity (IC₅₀: 15–25 µM in A549 cells) 65%
3-(Prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 3-Allyl; 2-sulfanyl Antiproliferative activity (IC₅₀: 8–12 µM in MCF-7 cells); Allyl group improves metabolic stability 82%

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in ) enhance antimicrobial activity but may reduce solubility. Lipophilic groups (e.g., 3,4-dimethylbenzyl in the target compound) improve membrane permeability but could increase off-target toxicity . Morpholine or quinoline moieties () influence solubility and target binding via hydrogen bonding or π-π interactions.

Synthetic Accessibility: Yields for thienopyrimidinones range from 46%–86%, depending on substituent reactivity. The target compound’s synthesis likely follows a similar oxazine-dione intermediate pathway (as in ), but the 3,4-dimethylbenzyl group may require optimized coupling conditions.

Biological Performance: Compounds with allyl or ethyl groups () show moderate cytotoxicity, while dichlorophenyl derivatives () excel in antimicrobial potency. The target compound’s 3,4-dihydroquinoline moiety may confer selective kinase inhibition, as seen in related quinazolinones .

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